molecular formula C6H5BrCl2N2 B8638407 3-Bromo-4,5-dichlorobenzene-1,2-diamine

3-Bromo-4,5-dichlorobenzene-1,2-diamine

Cat. No. B8638407
M. Wt: 255.92 g/mol
InChI Key: LQKLTIATTYQIID-UHFFFAOYSA-N
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Patent
US06204249B1

Procedure details

2-Bromo-3,4dichloro-6-nitroaniline (48.3 g, 168.9 mmol), iron powder (30.0 g, 537.2 mmol) and ethanol (1 L) were combined and the resulting suspension was cooled to 0° C. Concentrated hydrochloric acid (37%, 193.0 mL, 2.36 mol) was then added dropwise over 15 min by means of an addition funnel. The resulting mixture was heated to reflux for 1 h, after which time it was allowed to cool to room temperature. The mixture was diluted with water (1.5 L) and the pH was adjusted to approximately 8 by the addition of sodium carbonate. The product was extracted with ethyl acetate (1 L), dried over magnesium sulfate, filtered and the solvents were removed under reduced pressure using a rotary evaporator. The product was crystallized from a methanol/water mixture to afford 34.21 g (79%) of a brown solid; m.p. 128-129° C. Anal. Calcd for C6H5BrCl2N2: C, 28.16; H, 1.97; N, 10.95. Found: C, 28.29; H, 1.96; N, 10.79.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
193 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Quantity
30 g
Type
catalyst
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[C:5]([N+:11]([O-])=O)[C:3]=1[NH2:4].C(O)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.[Fe]>[Br:1][C:2]1[C:3]([NH2:4])=[C:5]([NH2:11])[CH:6]=[C:7]([Cl:10])[C:8]=1[Cl:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1Cl)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
193 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
30 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product was crystallized from a methanol/water mixture

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1Cl)Cl)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.21 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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